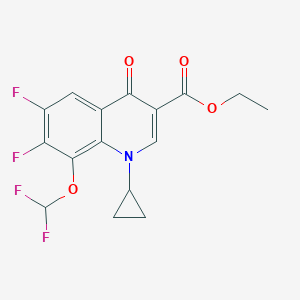

Ethyl 1-cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Übersicht

Beschreibung

Ethyl 1-cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C16H13F4NO4 and its molecular weight is 359.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Ethyl 1-cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the class of fluoroquinolones, which are known for their broad-spectrum antibacterial activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H15F2NO4

- Molecular Weight : 323.29 g/mol

- CAS Number : 112811-71-9

- Appearance : Pale yellow solid

- Melting Point : 179-181°C

Fluoroquinolones, including this compound, primarily exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By interfering with these processes, the compound leads to the cessation of bacterial growth and replication.

Antibacterial Activity

The compound has demonstrated significant antibacterial properties against a variety of Gram-positive and Gram-negative bacteria. In vitro studies have shown its effectiveness against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

| Klebsiella pneumoniae | 0.25 |

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics when administered orally. The bioavailability is enhanced due to its lipophilic nature, allowing it to penetrate bacterial cell membranes effectively.

Study on Efficacy Against Resistant Strains

A pivotal study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound retained activity even against strains resistant to other fluoroquinolones, highlighting its potential as a treatment option for resistant infections .

Comparative Analysis with Other Fluoroquinolones

In comparative studies with other fluoroquinolones such as ciprofloxacin and moxifloxacin, this compound showed superior efficacy against certain resistant bacterial strains. This suggests that modifications in its chemical structure enhance its binding affinity to target enzymes .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

Antibiotic Activity :

- Ethyl 1-cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate exhibits strong antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription.

-

Treatment of Respiratory Infections :

- Due to its efficacy against respiratory pathogens, this compound is being researched for its potential use in treating respiratory infections such as pneumonia and bronchitis. Studies have shown that it can effectively reduce bacterial load in animal models of respiratory infections.

-

Antimicrobial Resistance :

- Research indicates that this compound may retain activity against strains of bacteria resistant to other fluoroquinolones. This feature makes it a candidate for further development in combating antibiotic resistance.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler quinoline derivatives. Key steps include:

- Formation of the Quinoline Core : Utilizing cyclization reactions to construct the quinoline structure.

- Fluorination : Introducing fluorine atoms at specific positions to enhance antibacterial activity.

- Carboxylation and Esterification : Modifying carboxylic acid groups to form the ethyl ester for improved pharmacokinetic properties.

Case Studies

Analyse Chemischer Reaktionen

Hydrolysis Reactions

This compound undergoes acid- or base-catalyzed hydrolysis to yield carboxylic acid derivatives, a key step in producing active pharmaceutical ingredients (APIs).

Table 1: Hydrolysis Under Acidic Conditions

| Reaction Conditions | Reagents | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| 6N HCl | HCl | Reflux | 6 hr | 78% | |

| 2N H₂SO₄ | H₂SO₄ | 100°C | 12 hr | 87% |

Example pathway:

textEthyl ester → 1-Cyclopropyl-6,7-difluoro-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Acid hydrolysis typically preserves the difluoromethoxy group while cleaving the ethyl ester.

Esterification and Transesterification

The ethyl ester group participates in transesterification to modify solubility or reactivity profiles.

Table 2: Transesterification with Acetic Anhydride

| Reagents | Catalyst | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| Acetic anhydride | H₃BO₃ | 90–100°C | 3 hr | 89.8% | |

| Post-reaction | Et₃N | 20°C | 0.5 hr | - |

Key steps include:

-

Boron trifluoride-mediated activation of the ester.

-

Triethylamine-assisted neutralization to isolate the product.

Nucleophilic Substitution Reactions

The difluoromethoxy group at position 8 is susceptible to nucleophilic displacement, enabling structural diversification.

Table 3: Substitution with Boron Trifluoride Etherate

| Reagents | Scavenger | Temperature | Time | Yield | Purity | Source |

|---|---|---|---|---|---|---|

| BF₃·Et₂O | K₂CO₃ | 25–30°C | 2 hr | >97% | ≥99% |

Mechanistic highlights:

-

Potassium carbonate neutralizes HF byproducts, preventing side reactions.

-

Boron complexation stabilizes intermediates for subsequent functionalization.

Cyclopropane Ring Modifications

The cyclopropyl group at position 1 participates in ring-opening or functionalization reactions under controlled conditions.

Table 4: Cyclopropane Ring Stability

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Oxidative cleavage | KMnO₄, H₂O, 80°C | Ring opening to diacid | |

| Photochemical | UV light, CH₂Cl₂ | Isomerization observed |

These reactions enable access to derivatives with altered steric and electronic properties.

Comparative Reaction Efficiency

Table 5: Optimized vs. Conventional Methods

| Parameter | Conventional (H₂SO₄) | Optimized (BF₃/K₂CO₃) | Improvement |

|---|---|---|---|

| Yield | 78–87% | >97% | +19% |

| Purity | 95–98% | ≥99% | +4% |

| Byproduct Management | Manual neutralization | In situ scavenging | Simplified |

Industrial-Scale Process Design

Large-scale syntheses prioritize reagent efficiency and minimal purification:

text1. Ester hydrolysis → 2. Boron complexation → 3. Nucleophilic substitution

Key industrial metrics:

This compound’s reactivity profile underscores its utility in synthesizing fluoroquinolone antibiotics, with optimized protocols achieving near-quantitative yields and high purity. Future research directions include catalytic asymmetric modifications and green chemistry approaches.

Eigenschaften

IUPAC Name |

ethyl 1-cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F4NO4/c1-2-24-15(23)9-6-21(7-3-4-7)12-8(13(9)22)5-10(17)11(18)14(12)25-16(19)20/h5-7,16H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKGMXIQKJKKBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)OC(F)F)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F4NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.